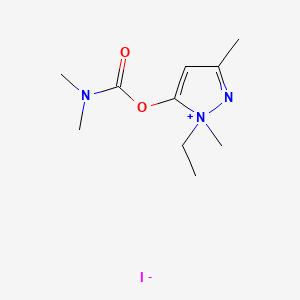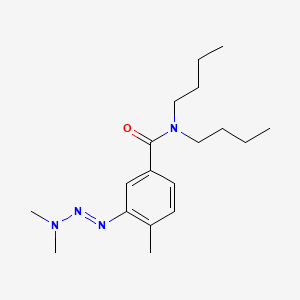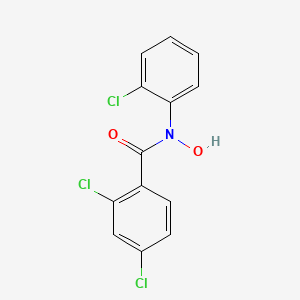
2,4-Dichloro-N-(2-chlorophenyl)-N-hydroxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloro-N-(2-chlorophenyl)-N-hydroxybenzamide is a chemical compound that belongs to the class of benzamides Benzamides are known for their wide range of biological activities, including anticancer, antiemetic, and antimicrobial properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-N-(2-chlorophenyl)-N-hydroxybenzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with 2-chloroaniline in the presence of a base such as triethylamine. The reaction is carried out in a suitable solvent like dichloromethane or toluene at a temperature range of 0-25°C. The resulting product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dichloro-N-(2-chlorophenyl)-N-hydroxybenzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into amines or hydroxylamines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of alkylated or arylated derivatives.
Aplicaciones Científicas De Investigación
2,4-Dichloro-N-(2-chlorophenyl)-N-hydroxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as an antiemetic and anticancer agent.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2,4-Dichloro-N-(2-chlorophenyl)-N-hydroxybenzamide involves its interaction with specific molecular targets and pathways. It is known to inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of nuclear factor-kappa B (NF-κB), a protein complex involved in regulating immune response and cell survival.
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-Dichloro-N-(4-chlorophenyl)benzamide
- 3,5-Dichloro-N-(2-chlorophenyl)benzamide
- 2,6-Dichloro-N-(4-chlorophenyl)benzamide
Uniqueness
2,4-Dichloro-N-(2-chlorophenyl)-N-hydroxybenzamide is unique due to its specific substitution pattern and the presence of both hydroxyl and amide functional groups. This combination of functional groups contributes to its distinct chemical reactivity and biological activity compared to other similar compounds .
Propiedades
Número CAS |
79115-36-9 |
|---|---|
Fórmula molecular |
C13H8Cl3NO2 |
Peso molecular |
316.6 g/mol |
Nombre IUPAC |
2,4-dichloro-N-(2-chlorophenyl)-N-hydroxybenzamide |
InChI |
InChI=1S/C13H8Cl3NO2/c14-8-5-6-9(11(16)7-8)13(18)17(19)12-4-2-1-3-10(12)15/h1-7,19H |
Clave InChI |
NMXQIUFYZLFBPO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)N(C(=O)C2=C(C=C(C=C2)Cl)Cl)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4(5H)-Thiazolone, 2-amino-5-[(4-fluorophenyl)methylene]-](/img/structure/B14447657.png)
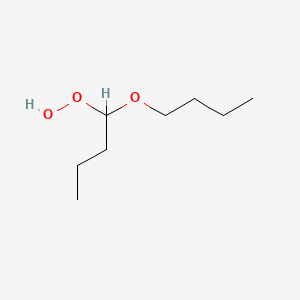
![N-[3-(Bis{2-[(prop-2-en-1-yl)oxy]ethyl}amino)-4-methoxyphenyl]acetamide](/img/structure/B14447693.png)
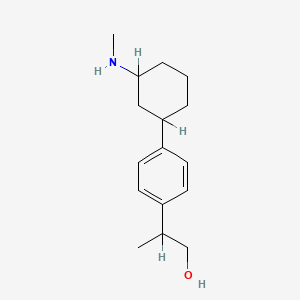
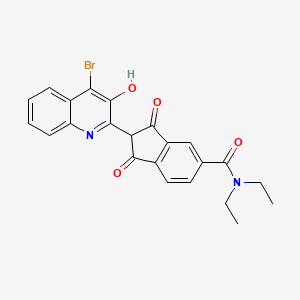
![2-[Bis(2-chloroethyl)amino]ethanol;2,4,6-trinitrophenol](/img/structure/B14447710.png)
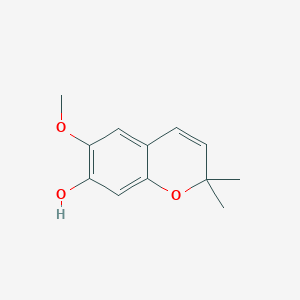
![N-[(1H-Benzimidazol-2-yl)methyl]hydrazinecarbothioamide](/img/structure/B14447718.png)
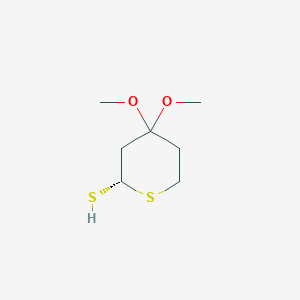

![2-ethyl-6-(2-ethyl-1,3,2-dioxaborolan-4-yl)-6,6a-dihydro-3aH-furo[3,4-d][1,3,2]dioxaborol-4-one](/img/structure/B14447731.png)
